Semapimod

Description

Structure

2D Structure

Properties

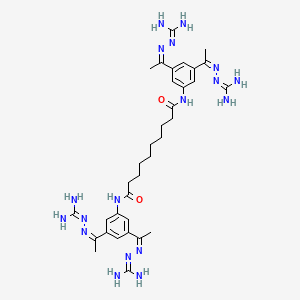

Molecular Formula |

C34H52N18O2 |

|---|---|

Molecular Weight |

744.9 g/mol |

IUPAC Name |

N,N'-bis[3,5-bis[(Z)-N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide |

InChI |

InChI=1S/C34H52N18O2/c1-19(45-49-31(35)36)23-13-24(20(2)46-50-32(37)38)16-27(15-23)43-29(53)11-9-7-5-6-8-10-12-30(54)44-28-17-25(21(3)47-51-33(39)40)14-26(18-28)22(4)48-52-34(41)42/h13-18H,5-12H2,1-4H3,(H,43,53)(H,44,54)(H4,35,36,49)(H4,37,38,50)(H4,39,40,51)(H4,41,42,52)/b45-19-,46-20-,47-21-,48-22- |

InChI Key |

PWDYHMBTPGXCSN-MPLWBOJPSA-N |

Isomeric SMILES |

C/C(=N/N=C(N)N)/C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C)/C(=N\N=C(N)N)/C |

Canonical SMILES |

CC(=NN=C(N)N)C1=CC(=CC(=C1)NC(=O)CCCCCCCCC(=O)NC2=CC(=CC(=C2)C(=NN=C(N)N)C)C(=NN=C(N)N)C)C(=NN=C(N)N)C |

Synonyms |

CNI 1493 CNI-1493 N,N'-Bis(3,5-bis(1-(carbamimidoylhydrazono)ethyl)phenyl)decanediamide semapimod |

Origin of Product |

United States |

Foundational & Exploratory

The Therapeutic Potential of Semapimod: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semapimod (formerly CNI-1493) is a synthetic, tetravalent guanylhydrazone compound with potent anti-inflammatory properties. Initially developed as an inhibitor of macrophage activation, its therapeutic potential extends across a range of inflammatory and autoimmune disorders. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols. The core of this compound's activity lies in its ability to inhibit pro-inflammatory cytokine production, primarily by targeting the Toll-like receptor (TLR) signaling pathway.

Core Mechanism of Action: Inhibition of TLR Signaling via gp96

This compound exerts its anti-inflammatory effects through a novel mechanism targeting the endoplasmic reticulum (ER) chaperone protein gp96, a member of the heat shock protein 90 (HSP90) family.[1][2] This interaction disrupts the proper functioning of Toll-like receptors (TLRs), key sensors of the innate immune system.

Signaling Pathway of this compound's Action

Caption: this compound inhibits gp96, disrupting TLR4 signaling.

This compound's primary molecular target is gp96.[1] By inhibiting the ATP-binding and ATPase activities of gp96, this compound impairs the proper folding and trafficking of TLRs, such as TLR4 and TLR9, to the cell surface.[1][2] This leads to a desensitization of cells to TLR ligands like lipopolysaccharide (LPS).[1] Consequently, the downstream signaling cascade is blocked, preventing the recruitment of adaptor proteins like MyD88, and inhibiting the activation of key inflammatory mediators, including p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB).[1][3] The ultimate result is a significant reduction in the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4]

Quantitative Data Summary

The following tables summarize key quantitative data from in vitro and clinical studies of this compound.

Table 1: In Vitro Inhibitory Activities of this compound

| Target | Assay | IC50 | Cell Type/System | Reference |

| gp96 | ATP-binding assay | ≈ 0.4 µM | Purified recombinant canine gp96 | [1] |

| gp96 | ATPase activity assay | ≈ 0.2-0.4 µM | Purified recombinant canine gp96 | [1][4] |

| TLR4 Signaling | p38 MAPK phosphorylation | ≈ 0.3 µM | Rat intestinal epithelioid cells (IEC-6) | [1][4] |

Table 2: Clinical Trial Efficacy of this compound in Crohn's Disease (NCT00739986)

| Treatment Group | N | Primary Outcome Measure | Result | p-value | Reference |

| Placebo | 50 | Change in Crohn's Disease Activity Index (CDAI) | - | - | [5] |

| This compound (60 mg, 1 day) | 51 | Change in CDAI | Similar to placebo | 0.82 | [5] |

| This compound (60 mg, 3 days) | 51 | Change in CDAI | Similar to placebo | 0.82 | [5] |

| Open-label Extension (CD05) | |||||

| Cumulative dose ≤ 3 doses | - | Mean CDAI | 251.4 ± 103.05 | 0.006 | [5] |

| Cumulative dose ≥ 6 doses | - | Mean CDAI | 204.1 ± 83 | 0.006 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this compound research.

ATP-Desthiobiotin Pull-Down Assay for gp96 Target Identification

This assay identifies proteins that bind to ATP, and was used to discover gp96 as a direct target of this compound.

Caption: Workflow for identifying this compound's target using an ATP probe.

Protocol:

-

Cell Culture and Lysis: Rat intestinal epithelioid cells (IEC-6) are cultured to 70-90% confluency.[1] Cells are then lysed in a buffer containing 1% NP40, 100 mM NaCl, and 20 mM Tris pH 8.0.[1]

-

Labeling with ATP-Desthiobiotin: Cell lysates are incubated with ATP-desthiobiotin, an ATP analog that covalently binds to ATP-binding pockets in proteins.[1] A parallel set of lysates is pre-incubated with this compound before the addition of ATP-desthiobiotin to assess competitive binding.[1]

-

Pull-Down of Labeled Proteins: Streptavidin-coated agarose (B213101) beads are added to the lysates to capture the desthiobiotin-labeled proteins.[1]

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The captured proteins are then eluted.

-

Analysis: The eluted proteins are separated by SDS-PAGE. Protein bands that are present in the control lane but absent or reduced in the this compound-treated lane are excised and identified using mass spectrometry.[1] Western blotting with an anti-gp96 antibody can be used to confirm the identity of the pulled-down protein.[1]

In Vitro gp96 ATPase Activity Assay

This assay directly measures the effect of this compound on the enzymatic activity of gp96.

Protocol:

-

Reaction Mixture: Purified recombinant canine gp96 is incubated in a reaction buffer with γ-³²P labeled ATP.[1]

-

Incubation with this compound: Various concentrations of this compound are added to the reaction mixture to determine a dose-response curve.[1]

-

Phosphate (B84403) Adsorption: The reaction is stopped, and activated charcoal is added to the mixture. The charcoal adsorbs the released inorganic phosphate (³²P).[1]

-

Quantification: The amount of unhydrolyzed ATP (which does not bind to the charcoal) is quantified by measuring the radioactivity in the supernatant.[1] The IC50 value is calculated from the dose-response curve.[1]

Western Blot Analysis of LPS-Induced p38 MAPK Phosphorylation

This method is used to quantify the inhibitory effect of this compound on a key downstream signaling molecule in the TLR4 pathway.

Protocol:

-

Cell Culture and Treatment: IEC-6 cells are plated and grown overnight. The cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 2 hours).[1] Subsequently, the cells are stimulated with LPS (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to induce p38 MAPK phosphorylation.[1]

-

Cell Lysis and Protein Quantification: Cells are washed with ice-cold PBS and lysed. The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of p38 MAPK (phospho-p38). The membrane is then washed and incubated with a secondary antibody conjugated to horseradish peroxidase (HRP).

-

Detection and Analysis: The signal is detected using a chemiluminescent substrate. The membrane is then stripped and re-probed with an antibody for total p38 MAPK to serve as a loading control. The band intensities are quantified, and the ratio of phospho-p38 to total p38 is calculated to determine the extent of inhibition by this compound.[1]

Therapeutic Applications and Future Directions

This compound has demonstrated therapeutic potential in a variety of preclinical models of inflammatory diseases, including endotoxemia, arthritis, and intestinal ischemia-reperfusion.[1][6] Clinical trials have been conducted for Crohn's disease, and while initial short-term dosing was not effective, cumulative dosing showed a trend towards clinical improvement, suggesting that further investigation into optimal dosing regimens is warranted.[5] The unique mechanism of action of this compound, targeting a central hub in the innate immune response, makes it an attractive candidate for further development in the treatment of a broad spectrum of inflammatory and autoimmune disorders. Future research should focus on optimizing drug delivery, exploring its efficacy in other chronic inflammatory conditions, and further elucidating its interactions with the cholinergic anti-inflammatory pathway.

References

- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound a new pretreatment modality of acute intestinal ischemia-reperfusion syndrome: experimental study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Interaction Between Semapimod and gp96

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Semapimod (also known as CNI-1493) is a synthetic tetravalent guanylhydrazone with potent anti-inflammatory properties.[1][2][3] Its mechanism of action involves the direct inhibition of pro-inflammatory cytokine production, including TNF-α, IL-1β, and IL-6.[4][5] A critical molecular target underlying this activity has been identified as the endoplasmic reticulum (ER) chaperone protein gp96 (also known as GRP94 or HSP90B1).[1][2][6] This document provides a detailed technical overview of the interaction between this compound and gp96, focusing on the mechanism of action, downstream signaling consequences, quantitative data, and the experimental protocols used to elucidate this interaction.

Introduction to Key Molecules

This compound (CNI-1493)

This compound is an investigational drug initially developed as a macrophage-deactivating agent.[3] It has been shown to inhibit the activating phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key enzyme in the inflammatory cascade.[1][7] While it does not directly inhibit p38 MAPK, its effects are traced to an upstream blockade at the level of Toll-like Receptor (TLR) signaling.[1]

gp96 (GRP94)

Glucose-Regulated Protein 94 (GRP94), or gp96, is an ER-resident molecular chaperone belonging to the Heat Shock Protein 90 (HSP90) family.[8] It plays a crucial role in maintaining ER homeostasis by assisting in the folding and stabilization of a specific set of client proteins, including several TLRs (TLR2, TLR4, TLR9), integrins, and insulin-like growth factors.[1][8][9][10] Its function is ATP-dependent and essential for the proper trafficking and assembly of these client proteins.[1][11]

The this compound-gp96 Interaction: Mechanism of Action

The anti-inflammatory effects of this compound are mediated through its direct interaction with gp96. This interaction desensitizes TLR signaling pathways, thereby preventing the downstream activation of inflammatory responses.[1][4]

Key findings on the mechanism include:

-

Direct Binding and Inhibition: this compound directly targets gp96. This was identified through pull-down assays using ATP-desthiobiotin, which isolates ATP-binding proteins.[1][6]

-

Inhibition of ATPase Activity: this compound inhibits the intrinsic ATP-binding and ATPase activities of gp96 in a dose-dependent manner. This is a critical action, as the chaperone function of gp96 is reliant on its ATPase cycle.[1][2][4] The inhibition is specific, as this compound does not appreciably affect the ATPase activity of the cytosolic paralog, HSP90.[1]

-

Disruption of TLR Chaperone Function: By inhibiting gp96's ATPase activity, this compound impairs its ability to properly chaperone TLRs.[1][2] Prolonged exposure to this compound leads to the accumulation of TLR4 and TLR9 in the perinuclear space, which is consistent with their retention in the ER due to impaired gp96 function.[1][6]

-

Blockade of TLR Signaling: The ultimate effect of the this compound-gp96 interaction is the inhibition of TLR signaling. This compound effectively blocks the cell surface recruitment of the MyD88 adapter protein, a critical early event in the TLR signaling cascade.[1][6] This leads to the inhibition of downstream pathways, including the activation of p38 MAPK and NF-κB, and consequently suppresses the production of inflammatory cytokines.[1][2]

Signaling Pathway Visualization

The following diagram illustrates the signaling cascade initiated by Lipopolysaccharide (LPS) binding to TLR4 and the inhibitory action of this compound through its interaction with gp96.

References

- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Biology and Inhibition of Grp94/gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Chaperone Activity of GRP94 Toward Insulin-like Growth Factor II Is Necessary for the Stress Response to Serum Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cell Surface GRP94 as a Novel Emerging Therapeutic Target for Monoclonal Antibody Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GRP94 in ER Quality Control and Stress Responses - PMC [pmc.ncbi.nlm.nih.gov]

Semapimod: A Technical Whitepaper on a Novel Investigational Anti-Inflammatory Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Semapimod (formerly CNI-1493) is a tetravalent guanylhydrazone investigational new drug with potent anti-inflammatory, immunomodulatory, and anti-cytokine properties.[1][2] Initially developed for its ability to inhibit nitric oxide synthesis in inflammatory macrophages, subsequent research has unveiled a more complex and multifaceted mechanism of action, positioning it as a promising candidate for a range of inflammatory and autoimmune disorders.[1] This document provides an in-depth technical overview of this compound, focusing on its core mechanism of action, summarizing key quantitative data from preclinical studies, detailing experimental protocols, and visualizing its signaling pathways.

Introduction and Background

This compound was originally developed at the Picower Institute for Medical Research and is now licensed to Cytokine PharmaSciences.[1] Its therapeutic potential has been explored in a variety of conditions, including Crohn's disease, rheumatoid arthritis, and post-operative ileus, with several Phase I and II clinical trials conducted.[1][3] The drug was initially observed to suppress nitric oxide production by inhibiting arginine uptake in macrophages.[1] However, it was later discovered that this compound could inhibit inflammatory cytokine release at concentrations significantly lower than those required to block arginine uptake, suggesting a more central role in modulating inflammatory responses.[1][4]

Core Mechanism of Action

This compound exerts its anti-inflammatory effects through a primary mechanism involving the inhibition of Toll-like receptor (TLR) signaling by targeting the endoplasmic reticulum-localized chaperone protein gp96.[2][4][5] This interaction desensitizes cells to TLR ligands, thereby preventing the downstream activation of key inflammatory pathways.

Targeting the TLR Chaperone gp96

The central tenet of this compound's mechanism is its direct interaction with gp96, a critical chaperone for the proper folding and trafficking of most TLRs (Toll-like receptors).[4] By inhibiting the ATP-binding and ATPase activities of gp96, this compound impairs its chaperone function.[4][5][6] This leads to the retention of TLRs, such as TLR4 and TLR9, in the perinuclear space and a reduction in their cell surface expression, ultimately dampening the cellular response to pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS).[2][4][5]

Inhibition of Downstream Signaling Pathways

The blockade of TLR signaling by this compound occurs at a very early stage, preventing the recruitment of the MyD88 adapter protein to the cell surface.[2][4] This upstream inhibition effectively blocks the activation of both the p38 MAPK and NF-κB signaling cascades.[4][5] Consequently, the production and release of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, are significantly suppressed.[6][7][8]

Modulation of the Cholinergic Anti-Inflammatory Pathway

In addition to its direct cellular effects, in vivo studies suggest that this compound can also activate the cholinergic anti-inflammatory pathway.[1] This is thought to occur via stimulation of the vagus nerve, which leads to a systemic downregulation of inflammatory responses.[1][7]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies investigating the efficacy and mechanism of this compound.

| Parameter | Value | Cell/System | Condition | Reference |

| IC50 for TLR4 Signaling Inhibition | ~0.3 µM | Rat IEC-6 intestinal epithelioid cells | LPS-induced signaling | [4][6][8] |

| IC50 for gp96 ATPase Activity Inhibition | ~0.2-0.4 µM | In vitro | --- | [4][5][6] |

| IC50 for Pro-inflammatory Cytokine Release (TNF-α, IL-1β, IL-6) | ~20–50 nM | LPS-stimulated murine macrophages | --- | [7] |

| Inhibition of Nitric Oxide Synthesis | >80% at 1 µM | LPS-stimulated murine macrophages | --- | [7] |

| Reduction in Serum TNF-α Levels (in vivo) | 70–90% | Mice with lethal endotoxemia | 1–5 mg/kg intravenous administration | [7] |

| Suppression of Tumor Growth (in vivo) | >50% | Xenograft cancer models (pancreatic, colorectal) | 5–10 mg/kg treatment | [7] |

Key Experimental Protocols

Identification of gp96 as a Target: ATP-Desthiobiotin Pull-Down and Mass Spectrometry

Objective: To identify the direct molecular target of this compound.

Methodology:

-

Probe Synthesis: An ATP-desthiobiotin probe was synthesized to mimic ATP, allowing for the capture of ATP-binding proteins.

-

Cell Lysate Preparation: Rat IEC-6 intestinal epithelioid cell lysates were prepared to provide a source of cellular proteins.

-

Competitive Pull-Down: The cell lysates were incubated with the ATP-desthiobiotin probe in the presence or absence of excess this compound.

-

Affinity Purification: Streptavidin-agarose beads were used to pull down the ATP-desthiobiotin probe along with any bound proteins.

-

Elution and SDS-PAGE: The bound proteins were eluted and separated by size using SDS-PAGE.

-

Mass Spectrometry: Protein bands that were present in the control lane but absent or reduced in the this compound competition lane were excised and identified using mass spectrometry. gp96 was identified as the protein specifically competed off by this compound.[2][4][5]

In Vitro gp96 ATPase Activity Assay

Objective: To determine the effect of this compound on the ATPase activity of purified gp96.

Methodology:

-

Reaction Mixture: Purified recombinant gp96 was incubated in a reaction buffer containing γ-³²P ATP.

-

Incubation: The reaction was allowed to proceed at a specified temperature and for a set duration to allow for ATP hydrolysis.

-

Phosphate (B84403) Separation: Activated charcoal was added to the reaction to adsorb the released inorganic phosphate (³²P).

-

Quantification: The mixture was centrifuged, and the radioactivity of the unhydrolyzed ATP remaining in the supernatant was measured using a scintillation counter.

-

Data Analysis: The amount of hydrolyzed ATP was calculated by subtracting the remaining radioactivity from the initial total. The IC50 value for this compound's inhibition of ATPase activity was then determined.[4]

Signaling Pathways and Experimental Workflows

Figure 1: Simplified signaling pathway illustrating the mechanism of action of this compound.

Figure 2: Experimental workflow for the identification of gp96 as a target of this compound.

Clinical Development and Future Directions

This compound has undergone several clinical trials, including a Phase II trial for moderate to severe Crohn's disease where it showed positive clinical changes, including endoscopic improvement and healing of fistulae, with no significant adverse effects observed.[1] However, a Phase I trial in combination with IL-2 for cancer did not show an increase in the tolerated dose of IL-2.[1] While early clinical development showed promise, further large-scale clinical trials are necessary to fully establish the safety and efficacy of this compound in various inflammatory conditions. The development of orally bioavailable salt forms, such as CPSI-2364, may enhance its therapeutic potential and patient compliance.[1]

Conclusion

This compound is a promising investigational drug with a well-defined, novel mechanism of action centered on the inhibition of the TLR chaperone gp96. This upstream intervention in the inflammatory cascade provides a broad-spectrum anti-inflammatory effect by suppressing the activation of p38 MAPK and NF-κB and subsequent cytokine production. The preclinical quantitative data and the detailed understanding of its molecular interactions provide a strong rationale for its continued investigation in a variety of inflammatory and autoimmune diseases. Future research should focus on optimizing its delivery and conducting robust clinical trials to translate its preclinical efficacy into tangible patient benefits.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound. Cytokine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

Semapimod: A Technical Guide for Inflammatory Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semapimod (formerly CNI-1493) is a synthetic guanylhydrazone compound that has demonstrated significant anti-inflammatory properties in a range of preclinical and clinical studies. Developed as a macrophage-deactivating agent, its mechanism of action centers on the inhibition of pro-inflammatory cytokine production, making it a molecule of interest for a variety of inflammatory and autoimmune disorders. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative efficacy, and detailed experimental protocols for its investigation.

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway and by targeting the Toll-like receptor (TLR) chaperone protein, gp96.[1]

Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), TLR4 initiates a signaling cascade that leads to the activation of downstream kinases, including p38 MAPK. Activated p38 MAPK, in turn, phosphorylates various transcription factors and other substrates, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

This compound has been shown to inhibit the activating phosphorylation of p38 MAPK.[1] Furthermore, it directly targets gp96, an endoplasmic reticulum-localized chaperone protein essential for the proper folding and trafficking of TLRs.[1] By inhibiting the ATP-binding and ATPase activities of gp96, this compound disrupts TLR signaling, effectively dampening the inflammatory response at an early stage.[1]

Below is a diagram illustrating the signaling pathway affected by this compound.

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

| Parameter | Model System | IC50 Value | Reference |

| TLR4 Signaling Inhibition | Rat IEC-6 intestinal epithelioid cells | ~0.3 µM | [1] |

| gp96 ATPase Activity Inhibition | Purified gp96 protein | ~0.2-0.4 µM | [1] |

| TNF-α, IL-6, IL-1β Production | Macrophages | Inhibition demonstrated, specific IC50 not consistently reported | [2] |

Table 2: In Vivo Efficacy of this compound

| Inflammatory Disease Model | Animal | Dosing Regimen | Key Outcomes | Reference |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mice | Not specified | Alleviation of weight loss and colon shortening | [3] |

| Ischemia-Reperfusion Syndrome | Rabbits | 2 mg/kg IV at 30, 90, and 150 min post-ischemia | Significantly reduced TNF-α and IL-1β levels; minimized mucosal injury | [4] |

| Endotoxemia | Mice | Not specified | Protected against lethal endotoxemia | [1] |

Table 3: Clinical Trial Data for this compound in Crohn's Disease

| Clinical Trial Phase | Patient Population | Dosing Regimen | Key Outcomes | Reference |

| Phase II | Moderate to severe Crohn's Disease (CDAI 250-400) | 60 mg IV for 1 or 3 days | No significant difference compared to placebo for CDAI, IBDQ, CDEIS, and CRP with single or 3-day dosing. Post-hoc analysis of an open-label extension showed improved mean CDAI in patients receiving 6 cumulative doses compared to ≤3 doses. | [5][6][7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. This section provides protocols for key experiments used to evaluate this compound.

In Vitro Cytokine Inhibition Assay

This protocol outlines the procedure for assessing the inhibitory effect of this compound on LPS-induced cytokine production in macrophages.

Methodology:

-

Cell Culture: Culture RAW 264.7 murine macrophages or primary bone marrow-derived macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Plating: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL).

-

-

Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Cytokine Measurement:

-

Collect the cell culture supernatants.

-

Quantify the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of cytokine inhibition for each this compound concentration compared to the LPS-stimulated vehicle control.

Western Blot for p38 MAPK Phosphorylation

This protocol describes the detection of phosphorylated p38 MAPK in cell lysates to assess the inhibitory effect of this compound.

Methodology:

-

Cell Treatment:

-

Seed cells (e.g., IEC-6 or macrophages) in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound or vehicle for 1 hour.

-

Stimulate with LPS (100 ng/mL) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-p38 MAPK and total p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities and express the level of phosphorylated p38 MAPK relative to the total p38 MAPK.

In Vivo DSS-Induced Colitis Model

This protocol details the induction of colitis in mice and the evaluation of this compound's therapeutic efficacy.

Methodology:

-

Animal Model: Use C57BL/6 mice (8-10 weeks old).

-

Colitis Induction: Provide mice with drinking water containing 2.5-5% (w/v) DSS for 5-7 consecutive days. A control group receives regular drinking water.

-

Treatment:

-

Administer this compound (e.g., 1-10 mg/kg) or vehicle via intraperitoneal injection daily, starting from the first day of DSS administration.

-

-

Monitoring:

-

Endpoint Analysis:

-

At the end of the study (day 7-10), euthanize the mice.

-

Measure the length of the colon.

-

Fix the colon tissue in formalin, embed in paraffin, and perform hematoxylin (B73222) and eosin (B541160) (H&E) staining for histological evaluation of inflammation and tissue damage.

-

Conclusion

This compound is a potent anti-inflammatory agent with a well-defined mechanism of action involving the inhibition of the p38 MAPK pathway and TLR signaling via gp96. The quantitative data from preclinical models demonstrate its efficacy in reducing inflammatory responses. While clinical trials in Crohn's disease have shown limited success with short-term dosing, the potential for efficacy with cumulative dosing warrants further investigation. The experimental protocols provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound in a variety of inflammatory diseases.

References

- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound a new pretreatment modality of acute intestinal ischemia-reperfusion syndrome: experimental study in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A randomised placebo-controlled multicentre trial of intravenous this compound HCl for moderate to severe Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Synthesis of Semapimod Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semapimod hydrochloride, also known as CNI-1493, is a synthetic guanylhydrazone derivative that has garnered significant interest in the scientific community for its potent anti-inflammatory and immunomodulatory properties.[1] Developed initially as an inhibitor of macrophage activation, its mechanism of action has been elucidated to involve the modulation of key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and Toll-like receptor (TLR) signaling cascades. This technical guide provides a comprehensive overview of the chemical synthesis of this compound hydrochloride, complete with detailed experimental protocols, quantitative data, and visualizations of the relevant biological pathways.

Chemical Synthesis of this compound Hydrochloride

The synthesis of this compound hydrochloride is a two-step process that begins with the formation of a tetraketone intermediate, followed by a condensation reaction to yield the final product.[1]

Step 1: Synthesis of the Tetraketone Intermediate (N,N'-bis(3,5-diacetylphenyl)decanediamide)

The initial step involves the acylation of 3,5-diacetylaniline (B1212476) with sebacoyl chloride. This reaction forms a decanediamide linker between two 3,5-diacetylphenyl moieties, resulting in the formation of the tetraketone intermediate.

Experimental Protocol:

A solution of 3,5-diacetylaniline in a suitable aprotic solvent, such as dichloromethane, is treated with sebacoyl chloride in the presence of a base, typically pyridine, to neutralize the hydrochloric acid byproduct.[1] The reaction mixture is stirred at room temperature for a specified period to ensure complete reaction. The resulting precipitate, the tetraketone intermediate, is then collected by filtration, washed with an appropriate solvent to remove impurities, and dried under vacuum.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| 3,5-Diacetylaniline | 177.20 | 2.0 |

| Sebacoyl chloride | 239.14 | 1.0 |

| Pyridine | 79.10 | 2.2 |

Note: The exact stoichiometry, solvent volumes, reaction time, and temperature may require optimization for yield and purity.

Step 2: Synthesis of this compound Hydrochloride

The second and final step is the condensation of the tetraketone intermediate with aminoguanidine (B1677879) hydrochloride. This reaction forms the guanylhydrazone moieties, resulting in the final product, this compound, which is then isolated as its hydrochloride salt.

Experimental Protocol:

The tetraketone intermediate is suspended in a suitable solvent system, such as an ethanol/water mixture. An excess of aminoguanidine hydrochloride is added to the suspension. The reaction mixture is heated to reflux for several hours to drive the condensation reaction to completion. Upon cooling, the crude this compound hydrochloride precipitates out of the solution. The product is collected by filtration, washed with a cold solvent to remove unreacted starting materials and byproducts, and then purified, typically by recrystallization, to obtain the final product of high purity.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Molar Ratio |

| N,N'-bis(3,5-diacetylphenyl)decanediamide | 504.62 | 1.0 |

| Aminoguanidine hydrochloride | 110.55 | > 4.0 |

Note: The reaction conditions, including the specific solvent system, reflux time, and purification method, are critical for obtaining a high yield and purity of the final product.

Characterization Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Analytical Data |

| N,N'-bis(3,5-diacetylphenyl)decanediamide | C₃₀H₃₆N₂O₆ | 504.62 | ¹H NMR, ¹³C NMR, Mass Spectrometry, IR Spectroscopy |

| This compound Hydrochloride | C₃₄H₅₆Cl₄N₁₈O₂ | 890.74 | ¹H NMR, ¹³C NMR, Mass Spectrometry, Elemental Analysis |

Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects by targeting key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound.

Caption: Chemical synthesis workflow of this compound hydrochloride.

Caption: Inhibition of the p38 MAPK signaling pathway by this compound.

Caption: this compound's inhibitory effect on the TLR4 signaling pathway.

Conclusion

This technical guide outlines the synthetic route to this compound hydrochloride and provides a visual representation of its mechanism of action at the molecular level. The provided experimental frameworks for each synthetic step, along with the tabulated data, offer a solid foundation for researchers and drug development professionals working on the synthesis and evaluation of this promising anti-inflammatory agent. Further optimization of the reaction conditions may be necessary to achieve the desired yield and purity for specific research and development applications. The detailed diagrams of the p38 MAPK and TLR signaling pathways offer clarity on how this compound exerts its therapeutic effects, paving the way for further investigation into its clinical potential.

References

Preclinical studies of Semapimod in animal models

An In-depth Technical Guide to the Preclinical Studies of Semapimod in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (formerly CNI-1493) is an investigational tetravalent guanylhydrazone with potent anti-inflammatory properties. It has been evaluated in a multitude of preclinical animal models for various inflammatory and autoimmune diseases. Initially developed as an inhibitor of nitric oxide synthesis, subsequent research has revealed a more complex mechanism of action centered on the inhibition of pro-inflammatory cytokine production and the modulation of key signaling pathways. This document provides a comprehensive overview of the preclinical studies of this compound, detailing its mechanism of action, summarizing quantitative data from animal models, and outlining the experimental protocols employed in these studies.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-faceted mechanism. While early studies identified its ability to inhibit nitric oxide synthesis by macrophages, its primary modes of action are now understood to be the inhibition of p38 MAP kinase activation and, more significantly, the targeting of the Toll-like receptor (TLR) chaperone protein gp96.[1][2] In vivo, this compound is also thought to down-regulate inflammatory pathways through stimulation of the vagus nerve via the cholinergic anti-inflammatory pathway.[1]

Inhibition of Toll-like Receptor (TLR) Signaling

A pivotal aspect of this compound's mechanism is its interaction with gp96, an endoplasmic reticulum-localized chaperone from the HSP90 family that is crucial for the biogenesis of TLRs.[2][3][4] By targeting gp96, this compound desensitizes TLR signaling.[2][3] This action is nearly instantaneous, suggesting that gp96 may also be involved in the high-affinity sensing of TLR ligands.[3][4]

This compound has been shown to:

-

Inhibit the ATP-binding and ATPase activities of gp96 in vitro.[2][3][4]

-

Block the cell-surface recruitment of the MyD88 adapter protein, an early and critical event in TLR signaling.[2][3][4]

-

Lead to the accumulation of TLR4 and TLR9 in the perinuclear space upon prolonged exposure, which is consistent with their retention in the endoplasmic reticulum due to impaired gp96 chaperone function.[2][3][4]

This inhibition of TLR signaling ultimately leads to the suppression of downstream inflammatory cascades.

Downregulation of Pro-inflammatory Cytokines and Signaling Pathways

This compound effectively inhibits the production of several key pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5] This is achieved through the blockade of critical signaling pathways:

-

p38 MAP Kinase (MAPK) Pathway: this compound inhibits the activating phosphorylation of p38 MAPK in response to inflammatory stimuli.[3] This leads to a significant decrease in the expression of pro-inflammatory genes.[5]

-

NF-κB Pathway: this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB.[3] This keeps NF-κB in an inactive state, preventing the transcription of inflammatory genes.[3]

The inhibitory action of this compound is specific to TLR ligand-induced signaling, as it does not block the activation of these pathways by Interleukin-1β (IL-1β) or other cellular stresses.[3][4]

Quantitative Data from Preclinical Animal Studies

This compound has demonstrated efficacy in a wide range of animal models of inflammatory diseases. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Cell Line / Animal Model | Reference |

| IC₅₀ for TLR4 Signaling Inhibition | ≈ 0.3 μM | Rat IEC-6 intestinal epithelioid cells | [2][4][5] |

| IC₅₀ for gp96 ATPase Activity Inhibition | ≈ 0.2-0.4 μM | In vitro assay | [2][3][4][5] |

| Reversal of Vasospasm | Complete reversal | Rat femoral artery model of post-hemorrhagic vasospasm | [6] |

| Inhibition of Tumor Cell Invasion | > 75% | C57Bl/6 mice with orthotopically implanted GL261 glioblastoma cells | [5] |

Table 2: Dosing and Outcomes in Specific Animal Models

| Animal Model | Disease Modeled | Dosing Regimen | Key Outcomes | Reference |

| Obese Zucker (OZ) Rats | Endothelial Dysfunction | 5 mg/kg, i.p., daily for 2 weeks | Restored endothelium-dependent vasorelaxation; Restored AM-induced Akt phosphorylation and cGMP production. | [5] |

| C57Bl/6 Mice | Glioblastoma | 6 mg/kg/day, intracranially for 1 week via osmotic pump | Inhibited glioblastoma cell invasion; Increased survival in combination with radiation. | [5] |

| Sprague-Dawley Rats | Post-hemorrhagic Vasospasm | 200 µg in 8 µL dH₂O, single direct injection | Complete reversal of vasospasm; Significant reduction in IL-6 levels. | [6] |

| Dark Agouti Rats | Rheumatoid Arthritis | Not specified | Ameliorated collagen-induced arthritis; Down-regulated pro-inflammatory cytokines in synovial tissue. | [2] |

| Newborn Rats | Necrotizing Enterocolitis (NEC) | Not specified | Decreased expression of HMGB1, RAGE, Bad, Bax, iNOS, and COX-2. | [7] |

| Various Models | Endotoxemia, Bacterial Infection, Malaria, Autoimmune Encephalomyelitis, Alzheimer's Disease, Pancreatitis, Allograft Rejection, Post-operative Ileus, Crohn's Disease | Various | Reported beneficial effects and attenuation of disease severity. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the protocols for key experiments involving this compound.

In Vitro Analysis of TLR Signaling (Rat IEC-6 Cells)

-

Cell Culture and Treatment: Rat intestinal epithelioid cells (IEC-6) are cultured under standard conditions. For experiments, cells are pre-treated with varying concentrations of this compound for a specified duration (e.g., 15 minutes) before stimulation with TLR ligands such as Lipopolysaccharide (LPS), CpG DNA, or Pam₃CSK₄.[3]

-

Western Blot Analysis: To assess the activation of signaling pathways, cell lysates are collected and subjected to Western blotting. Antibodies specific for phosphorylated and total forms of p38 MAPK, as well as for IκBα, are used to determine the effect of this compound on these proteins.[3]

-

Immunostaining for MyD88 Recruitment: Cells are grown on coverslips and treated with this compound and/or LPS. They are then fixed, permeabilized, and incubated with an anti-MyD88 antibody. The localization of MyD88 is visualized using fluorescence microscopy to assess its recruitment to the cell surface.[3]

-

gp96 Target Identification: ATP-desthiobiotin, a reagent that binds to ATP-binding sites, is used in a pull-down assay with cell lysates from this compound-treated and untreated cells. The captured proteins are then identified using mass spectroscopy to confirm gp96 as a target.[2][3][4]

Animal Model Protocols

-

Glioblastoma Model (Mice):

-

Tumor Implantation: C57Bl/6 mice are orthotopically implanted with GL261 glioblastoma cells.[5]

-

Drug Administration: this compound (6 mg/kg/day) is delivered intracranially for one week using an osmotic pump.[5]

-

Outcome Assessment: Tumor cell invasion is quantified. In separate survival studies, the lifespan of tumor-bearing animals, with or without concurrent radiation therapy, is monitored.[5]

-

-

Post-hemorrhagic Vasospasm Model (Rats):

-

Model Induction: Hemorrhage is induced in the femoral artery of Sprague-Dawley rats.[6]

-

Drug Administration: A single dose of CNI-1493 (this compound) is injected directly into the blood-filled femoral pouches at the time of the initial surgery.[6]

-

Outcome Assessment: After 8 days, the animals are euthanized, and the degree of vasospasm is assessed by image analysis of the artery's cross-sectional area. Cytokine levels (IL-6, TGF-β1) in the local environment are measured by ELISA.[6]

-

-

Necrotizing Enterocolitis (NEC) Model (Rats):

-

Model Induction: Newborn rats are subjected to a protocol of formula feeding and hypoxia to induce NEC-like intestinal injury.[7]

-

Drug Administration: this compound is administered to a subset of the NEC-induced animals.[7]

-

Outcome Assessment: The expression of pro-inflammatory and pro-apoptotic proteins (HMGB1, RAGE, Bad, Bax, iNOS, COX-2) in ileal samples is evaluated to determine the effect of this compound on the inflammatory and apoptotic pathways involved in NEC.[7]

-

Conclusion

The preclinical data for this compound provide a strong rationale for its development as a therapeutic agent for a wide array of inflammatory and autoimmune diseases. Its well-defined mechanism of action, centered on the inhibition of the gp96-TLR signaling axis and subsequent downregulation of p38 MAPK and NF-κB pathways, offers a targeted approach to mitigating inflammation. The consistent efficacy observed across diverse and robust animal models, from arthritis and inflammatory bowel disease to neuroinflammation and cancer, underscores its therapeutic potential. The detailed experimental protocols outlined herein provide a foundation for future research and development efforts aimed at translating these promising preclinical findings into clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Experimental Anti-Inflammatory Drug this compound Inhibits TLR Signaling by Targeting the TLR Chaperone gp96 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US8314149B2 - Protective role of this compound in necrotizing enterocolitis - Google Patents [patents.google.com]

Semapimod: A Technical Guide to its Antiviral and Antimalarial Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antiviral and antimalarial properties of Semapimod (also known as CNI-1493), a tetravalent guanylhydrazone compound. This compound has demonstrated a unique dual-action mechanism, particularly in the context of malaria, by targeting both the parasite and the host's inflammatory response. This document synthesizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and development.

Antiviral Properties of this compound

This compound's antiviral activity, particularly against Human Immunodeficiency Virus Type 1 (HIV-1), is rooted in its ability to inhibit a critical host enzyme, Deoxyhypusine Synthase (DHS). This enzyme is essential for the activation of the eukaryotic initiation factor 5A (eIF-5A), which the HIV-1 Rev protein hijacks to facilitate the export of viral mRNA from the nucleus, a crucial step for producing new viral particles.

Mechanism of Action

The primary antiviral mechanism of this compound involves the targeted inhibition of the host cell's hypusination pathway. By inhibiting DHS, this compound prevents the post-translational modification of the eIF-5A precursor, specifically the conversion of a key lysine (B10760008) residue to hypusine.[1][2] The inactive, unhypusinated eIF-5A is unable to function as a cofactor for the HIV-1 Rev regulatory protein.[1] This disruption effectively suppresses the replication of a wide range of HIV-1 strains, including macrophage- and T-cell-tropic laboratory strains, clinical isolates, and viruses with high-level resistance to conventional protease and reverse transcriptase inhibitors.[1][2]

Quantitative Data: Antiviral Activity

| Target Enzyme | Organism | Metric | Value | Reference |

| Deoxyhypusine Synthase (DHS) | Human | Activity | Efficient Inhibitor | [1][2] |

Experimental Protocol: HIV-1 Replication Inhibition Assay

This protocol outlines a representative method for evaluating the antiviral activity of this compound against HIV-1 in a T-cell line.

1. Cell Culture and Compound Preparation:

- Culture a human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., CEM-GXR) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics at 37°C in a 5% CO2 incubator.[3]

- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create serial dilutions in complete culture medium to achieve the desired final concentrations.

2. Infection and Treatment:

- Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well.[3]

- Infect the cells with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) at a predetermined multiplicity of infection (MOI), for instance, 0.01.[3]

- Immediately following infection, add the prepared this compound dilutions to the respective wells. Include a "virus control" (infected, untreated cells) and a "cell control" (uninfected, untreated cells). A known antiretroviral drug, such as AZT, should be used as a positive control.[3]

3. Incubation and Quantification:

- Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator to allow for multiple rounds of viral replication.[3]

- After incubation, carefully collect the cell culture supernatant from each well.

- Quantify the amount of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][4]

4. Data Analysis:

- Determine the percentage of inhibition for each this compound concentration relative to the virus control.

- Calculate the EC50 value, the concentration of this compound that inhibits viral replication by 50%, by fitting the dose-response data to a nonlinear regression curve.

- Concurrently, perform a cytotoxicity assay (e.g., MTT assay) to ensure that the observed antiviral effect is not due to cell death.[5]

Signaling Pathway: Antiviral Mechanism

References

- 1. Experimental anti-inflammatory drug this compound inhibits Toll-like receptor signaling by targeting the TLR chaperone gp96 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Increased sensitivity of HIV-1 p24 ELISA using a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Small-Molecule HIV-1 Replication Inhibitors That Stabilize Capsid Complexes - PMC [pmc.ncbi.nlm.nih.gov]

The Scientific Journey of CNI-1493 (Semapimod): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNI-1493, also known as Semapimod, is a synthetic guanylhydrazone compound that has been the subject of extensive research for its potent anti-inflammatory and immunomodulatory properties. Initially developed as an inhibitor of macrophage activation, its mechanism of action has been elucidated to involve the inhibition of pro-inflammatory cytokine production through the modulation of key signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and Toll-like receptor (TLR) signaling cascades. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and clinical investigation of CNI-1493, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Introduction: History and Rationale

This compound (CNI-1493) was originally synthesized and developed at the Picower Institute for Medical Research.[1] The initial therapeutic rationale was to create a macrophage-deactivating agent to counter the excessive production of pro-inflammatory cytokines, a hallmark of many inflammatory and autoimmune diseases.[1][2] The early development focused on its ability to inhibit the synthesis of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). This led to its investigation in a wide range of preclinical models of inflammatory conditions, including sepsis, arthritis, and inflammatory bowel disease.[2][3][4] Over time, research has also expanded to explore its potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease, owing to the significant role of neuroinflammation in their pathogenesis.[5][6]

Mechanism of Action

The anti-inflammatory effects of CNI-1493 are multi-faceted, primarily revolving around the inhibition of pro-inflammatory cytokine synthesis at the translational level.[7] Two key pathways have been identified as primary targets for this compound's activity: the p38 MAPK pathway and the TLR4 signaling pathway.

Inhibition of p38 MAPK Signaling

CNI-1493 is a potent inhibitor of the activation of p38 MAPK, a key kinase involved in the cellular response to stress and inflammatory stimuli.[1] It does not directly inhibit the kinase itself but rather prevents its activating phosphorylation.[2] This upstream inhibition leads to a downstream reduction in the expression of various inflammatory mediators.

Targeting the TLR Chaperone gp96

A pivotal discovery in understanding this compound's mechanism was the identification of the endoplasmic reticulum-localized chaperone protein gp96 as a direct target.[5][8] CNI-1493 inhibits the ATP-binding and ATPase activities of gp96, which is crucial for the proper folding and trafficking of TLRs, particularly TLR4.[5][8] By disrupting gp96 function, this compound impairs TLR4 signaling, a critical pathway for initiating the innate immune response to bacterial lipopolysaccharide (LPS) and other inflammatory triggers.[8] This leads to the inhibition of downstream signaling cascades, including the activation of NF-κB.[5]

Caption: CNI-1493 inhibits TLR4 signaling by targeting the chaperone protein gp96.

Preclinical Development

CNI-1493 has demonstrated efficacy in a variety of preclinical models of inflammatory and neurodegenerative diseases.

In Vitro Inhibitory Activity

The inhibitory concentrations of CNI-1493 have been determined in various in vitro assays.

| Target | Assay System | IC50 | Reference(s) |

| TLR4 Signaling | Rat IEC-6 intestinal epithelioid cells | ≈0.3 µM | [5] |

| gp96 ATP-binding | Purified gp96 protein | ≈0.4 µM | [5] |

| gp96 ATPase activity | Purified gp96 protein | ≈0.2-0.4 µM | [5][8] |

Preclinical Efficacy in Inflammatory Disease Models

| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Collagen-Induced Arthritis | DA Rats | Daily intraperitoneal injection (prophylactic and therapeutic) | Dose-dependent prevention, delay, and suppression of arthritis severity. Reduced TNF-α expression in joints. | [1][4] |

| Post-hemorrhagic Vasospasm | Rat femoral artery model | Direct injection (200 µg in 8 µL dH2O) | Complete reversal of vasospasm. Significant reduction in IL-6 levels. | [9] |

| Endotoxic Shock | Rats | Intravenous injection | Significantly improved survival and inhibition of TNF and IL-1. | [3] |

Preclinical Efficacy in Neurodegenerative Disease Models

| Disease Model | Animal Model | Dosing Regimen | Key Findings | Reference(s) |

| Alzheimer's Disease | TgCRND8 mice | 8-week treatment | 70% reduction in amyloid plaque area in the cortex and 87% in the hippocampus. Significant improvement in memory performance. | [6] |

| Parkinson's Disease | Acute MPTP mouse model | Not specified | Marked protection of tyrosine hydroxylase-positive substantia nigra neurons. Profound reduction of activated microglia. | [5] |

Clinical Studies

CNI-1493 has been evaluated in several clinical trials, most notably for Crohn's disease.

Phase II Study in Crohn's Disease

A randomized, double-blind, placebo-controlled trial was conducted in patients with moderate to severe Crohn's disease.[10]

| Treatment Group | Number of Patients | Primary Outcome (Change in CDAI) | Key Secondary Outcomes (IBDQ, CDEIS, CRP) |

| Placebo (3 days) | - | No significant difference from treatment groups (p=0.82) | No significant difference from treatment groups |

| This compound 60 mg IV (1 day) + Placebo (2 days) | - | No significant difference from placebo | No significant difference from placebo |

| This compound 60 mg IV (3 days) | - | No significant difference from placebo | No significant difference from placebo |

An open-label extension study suggested that cumulative dosing may be beneficial, with patients receiving 6 or more doses showing a greater improvement in the Crohn's Disease Activity Index (CDAI) compared to those receiving 3 or fewer doses (mean CDAI 204.1 vs 251.4, p=0.006).[10] The primary treatment-related adverse event was infusion site phlebitis.[10]

Experimental Protocols

Western Blot for p38 MAPK Phosphorylation and IκBα Degradation

This protocol is a representative method for assessing the effect of CNI-1493 on key signaling proteins.

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., macrophages, IEC-6) to 70-80% confluency.

-

Pre-treat cells with desired concentrations of CNI-1493 or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

-

Stimulate cells with an inflammatory agent (e.g., LPS at 100 ng/mL) for a short duration (e.g., 15-30 minutes for p38 phosphorylation, variable times for IκBα degradation).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

3. Protein Quantification:

-

Determine protein concentration of the supernatant using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate proteins on a 10-12% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p38 MAPK, total p38 MAPK, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

6. Detection and Analysis:

-

Detect chemiluminescence using an ECL substrate and an imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

Caption: A typical workflow for Western blot analysis.

gp96 ATPase Activity Assay

This protocol outlines a method to measure the effect of CNI-1493 on the ATPase activity of gp96.

1. Reagent Preparation:

-

Prepare an assay buffer (e.g., 100 mM HEPES pH 7.5, 20 mM KCl, 5 mM MgCl2).

-

Prepare a stock solution of purified recombinant gp96 protein.

-

Prepare serial dilutions of CNI-1493 in the assay buffer.

-

Prepare a solution of ATP, including [γ-³²P]ATP for radioactive detection or a suitable substrate for a colorimetric/fluorometric assay.

2. Kinase Reaction:

-

In a microplate, combine the purified gp96 enzyme, the various concentrations of CNI-1493 (or vehicle control), and the assay buffer.

-

Pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the ATP solution.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the enzyme activity.

3. Detection of ATPase Activity:

-

Radioactive Method:

-

Stop the reaction by adding a solution to chelate Mg2+ (e.g., EDTA).

-

Separate the released inorganic phosphate (B84403) (³²Pi) from the unhydrolyzed [γ-³²P]ATP using a charcoal-based separation method.

-

Measure the radioactivity of the supernatant (containing ³²Pi) using a scintillation counter.

-

-

Colorimetric/Fluorometric Method:

-

Stop the reaction and add a detection reagent that specifically measures the amount of ADP or inorganic phosphate produced (e.g., malachite green-based reagent for phosphate).

-

Read the absorbance or fluorescence on a plate reader.

-

4. Data Analysis:

-

Calculate the percentage of ATPase activity at each CNI-1493 concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

CNI-1493 (this compound) is a well-characterized anti-inflammatory agent with a defined mechanism of action targeting key inflammatory signaling pathways. Its efficacy in a range of preclinical models highlights its therapeutic potential. While clinical trials in Crohn's disease with short-term dosing did not meet primary endpoints, the data from the extension study suggest that further investigation into optimal dosing regimens and patient populations may be warranted. The preclinical findings in neurodegenerative disease models, particularly Alzheimer's disease, open up new avenues for the clinical development of this compound or its analogs. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties and further exploring its therapeutic utility in a broader range of inflammatory and neurodegenerative conditions. The multi-target nature of CNI-1493, affecting both inflammation and protein aggregation, makes it a particularly interesting candidate for complex diseases like Alzheimer's.[7]

References

- 1. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-α) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Prevention of lethality and suppression of proinflammatory cytokines in experimental septic shock by microencapsulated CNI-1493 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory effects of a new tumour necrosis factor-alpha (TNF-alpha) inhibitor (CNI-1493) in collagen-induced arthritis (CIA) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CNI-1493 attenuates neuroinflammation and dopaminergic neurodegeneration in the acute MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CNI-1493 inhibits Aβ production, plaque formation, and cognitive deterioration in an animal model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The multi-target effects of CNI-1493: convergence of anti-amylodogenic and anti-inflammatory properties in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel inhibitor of inflammatory cytokine production (CNI-1493) reduces rodent post-hemorrhagic vasospasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Semapimod in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semapimod, also known as CNI-1493, is a synthetic tetravalent guanylhydrazone with potent anti-inflammatory and cytokine-inhibitory properties.[1] It was initially developed as an inhibitor of nitric oxide synthesis in macrophages.[1] Subsequent research has revealed that its primary mechanism of action involves the inhibition of pro-inflammatory cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[2][3] These application notes provide detailed protocols for studying the effects of this compound in a cell culture setting, focusing on its mechanism of action and key experimental readouts.

This compound's anti-inflammatory effects are primarily mediated through its interaction with the Toll-like receptor (TLR) signaling pathway. Specifically, it targets the endoplasmic reticulum-resident chaperone protein gp96, an essential component for the proper folding and trafficking of several TLRs.[4][5] By inhibiting the ATPase activity of gp96, this compound disrupts TLR signaling, leading to the downstream inhibition of key inflammatory pathways such as p38 MAP kinase (MAPK) and Nuclear Factor-kappa B (NF-κB).[4][6]

Mechanism of Action

This compound desensitizes TLR signaling through its effect on the TLR chaperone gp96.[4] It inhibits the ATP-binding and ATPase activities of gp96, which is critical for the biogenesis and function of TLRs like TLR4.[4][5] This disruption of the upstream TLR signaling cascade prevents the activation of downstream pathways, including the phosphorylation and activation of p38 MAPK and the degradation of IκBα, a critical step in the activation of the NF-κB transcription factor.[6][7] The ultimate result is a significant reduction in the production and release of pro-inflammatory cytokines.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound from in vitro studies.

| Target | Parameter | Value | Cell Type/System | Reference |

| TLR4 Signaling | IC₅₀ | ~0.3 µM | Rat IEC-6 Cells | [4][6] |

| gp96 ATPase Activity | IC₅₀ | ~0.2 - 0.4 µM | In vitro (purified gp96) | [4][5] |

| gp96 ATP Binding | IC₅₀ | ~0.4 µM | In vitro (purified gp96) | [6] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) | IC₅₀ | ~20 - 50 nM | LPS-stimulated Murine Macrophages | [8] |

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. rwdstco.com [rwdstco.com]

- 2. Isolation and Culturing of Primary Mouse and Human Macrophages | Springer Nature Experiments [experiments.springernature.com]

- 3. Isolation and Culturing of Primary Mouse and Human Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Isolation and Culture of Bone Marrow-Derived Macrophages from Mice [jove.com]

- 6. bowdish.ca [bowdish.ca]

- 7. The Isolation and Characterization of Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Measuring Semapimod Activity In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Semapimod (formerly CNI-1493) is a synthetic tetravalent guanylhydrazone with potent anti-inflammatory properties.[1][2] It functions as a cytokine-suppressive anti-inflammatory drug (CSAID) by inhibiting the production of key pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[3][4] The primary mechanism of action of this compound involves the targeting of the heat shock protein 90 (HSP90) family member, gp96, an endoplasmic reticulum-resident chaperone essential for the proper folding and trafficking of Toll-like receptors (TLRs).[1][4][5] By inhibiting the ATPase activity of gp96, this compound disrupts TLR signaling, particularly the TLR4 pathway initiated by lipopolysaccharide (LPS).[1][4][5] This upstream inhibition prevents the subsequent activation of downstream signaling cascades, including the p38 mitogen-activated protein kinase (MAPK) pathway, ultimately leading to reduced inflammatory cytokine synthesis.[1][3][4][5]

These application notes provide detailed protocols for in vitro assays to quantify the biological activity of this compound. The described methods focus on its ability to inhibit LPS-induced cytokine production and p38 MAPK activation in a relevant cell-based model, as well as its direct effect on its molecular target, gp96.

Key Signaling Pathway Inhibited by this compound

Caption: this compound inhibits the gp96 chaperone, disrupting TLR4 signaling and subsequent p38 MAPK activation.

Data Presentation: this compound In Vitro Activity

The following table summarizes the inhibitory concentrations (IC50) of this compound in various in vitro assays.

| Assay Type | Target/Endpoint | Cell Line/System | IC50 Value | Reference |

| TLR Signaling Inhibition | TLR4 Signaling | Rat IEC-6 | ~0.3 µM | [1][5] |

| Cytokine Production | LPS-induced p38 Phosphorylation | Rat IEC-6 | ~0.3 µM | [5] |

| Enzymatic Activity | gp96 ATPase Activity | Purified gp96 | ~0.2-0.4 µM | [1][4][5] |

Experimental Protocols

Measurement of this compound's Inhibition of LPS-Induced TNF-α Secretion

This protocol details a cell-based assay to determine the efficacy of this compound in inhibiting the production of TNF-α in human monocytic THP-1 cells stimulated with LPS.

Caption: Workflow for measuring this compound's inhibition of LPS-induced TNF-α secretion.

a. Materials

-

THP-1 cell line (ATCC TIB-202)

-

RPMI-1640 medium with L-glutamine

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound

-

Phosphate (B84403) Buffered Saline (PBS)

-

96-well cell culture plates

-

Human TNF-α ELISA kit

b. Protocol

-

Cell Culture and Differentiation:

-

Culture THP-1 monocytes in RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate monocytes into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium containing 25-50 ng/mL PMA.

-

Incubate for 48 hours to allow for adherence and differentiation. After incubation, gently aspirate the PMA-containing medium and wash the cells once with 100 µL of fresh medium.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Add 100 µL of the this compound dilutions or vehicle control (e.g., DMSO diluted in medium) to the differentiated THP-1 cells.

-

Pre-incubate the cells for 1-2 hours at 37°C.

-

-

LPS Stimulation:

-

Prepare a stock solution of LPS in sterile PBS or culture medium.

-

Add 10 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL.

-

Include a negative control (cells with medium only) and a positive control (cells with LPS only).

-

Incubate the plate for 4-6 hours at 37°C.

-

-

Supernatant Collection and TNF-α Quantification:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the supernatant without disturbing the cell layer.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve using the TNF-α standards provided in the ELISA kit.

-

Calculate the TNF-α concentration in each sample.

-

Determine the percentage of TNF-α inhibition for each this compound concentration relative to the LPS-only control.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Assessment of p38 MAPK Phosphorylation by Western Blot

This protocol describes the detection of phosphorylated p38 MAPK (p-p38) in cell lysates by Western blot to confirm this compound's inhibitory effect on this signaling pathway.

Caption: Workflow for Western blot analysis of p38 MAPK phosphorylation.

a. Materials

-

Differentiated THP-1 cells treated as described above (Protocol 1)

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA or Bradford protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membrane

-

Tris-buffered saline with 0.1% Tween 20 (TBST)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182) and rabbit anti-total p38 MAPK

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

b. Protocol

-

Cell Lysis:

-

After treatment with this compound and LPS, aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and Sample Preparation:

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

-

SDS-PAGE and Protein Transfer:

-

Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with an antibody against total p38 MAPK.

-

Quantify the band intensities and express the level of p-p38 as a ratio to total p38.

-

In Vitro gp96 ATPase Activity Assay

This protocol provides a method to directly measure the inhibitory effect of this compound on the ATPase activity of purified gp96 protein.

a. Materials

-

Purified recombinant human gp96 protein

-

This compound

-

ATP

-

Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

Malachite green-based phosphate detection reagent

-

Phosphate standard solution

-

96-well microplate

-

Microplate reader

b. Protocol

-

Reaction Setup:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the this compound dilutions or vehicle control.

-

Add the purified gp96 enzyme to each well.

-

Initiate the reaction by adding ATP to a final concentration near its Km for gp96. The final reaction volume should be consistent (e.g., 50 µL).

-

-

Incubation:

-